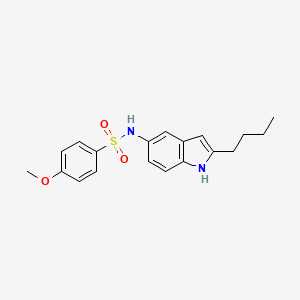![molecular formula C9H11N5O2 B12939283 N-[Di(1H-imidazol-2-yl)methyl]glycine CAS No. 64269-84-7](/img/structure/B12939283.png)
N-[Di(1H-imidazol-2-yl)methyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid, typically involves the formation of the imidazole ring through cyclization reactions. One common method is the condensation of glyoxal with ammonia and formaldehyde . Another approach involves the reaction of aldehydes with amines and nitriles under acidic or basic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. For instance, nickel-catalyzed cyclization of amido-nitriles can be used to produce substituted imidazoles . The choice of catalyst and reaction conditions can significantly impact the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives into their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the ring .
Scientific Research Applications
2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. Imidazole derivatives can bind to enzymes and receptors, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole-4-acetic acid: Another imidazole derivative with similar chemical properties.
2-(1H-imidazol-1-yl)acetic acid: A related compound with a different substitution pattern on the imidazole ring.
Uniqueness
2-((di(1H-imidazol-2-yl)methyl)amino)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the di(1H-imidazol-2-yl)methyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
64269-84-7 |
|---|---|
Molecular Formula |
C9H11N5O2 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
2-[bis(1H-imidazol-2-yl)methylamino]acetic acid |
InChI |
InChI=1S/C9H11N5O2/c15-6(16)5-14-7(8-10-1-2-11-8)9-12-3-4-13-9/h1-4,7,14H,5H2,(H,10,11)(H,12,13)(H,15,16) |
InChI Key |
WRWIAOCQTXOPTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N1)C(C2=NC=CN2)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)


![4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B12939232.png)



![8-Fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B12939251.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methoxy-1H-indol-6-ol](/img/structure/B12939260.png)




